cis-4-Methoxy-3-methyl-piperidine
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Overview
Description
cis-4-Methoxy-3-methyl-piperidine: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound this compound is characterized by the presence of a methoxy group at the fourth position and a methyl group at the third position on the piperidine ring.
Preparation Methods
The synthesis of cis-4-Methoxy-3-methyl-piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst, which forms 3-arylpiperidines in high yield . Industrial production methods often involve multicomponent reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions, to form the piperidine ring .
Chemical Reactions Analysis
cis-4-Methoxy-3-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using reagents like sodium hydride or lithium diisopropylamide.
Cyclization: The compound can undergo cyclization reactions to form more complex piperidine derivatives.
Scientific Research Applications
cis-4-Methoxy-3-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic uses.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cis-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially exerting antidepressant effects.
Comparison with Similar Compounds
cis-4-Methoxy-3-methyl-piperidine can be compared with other similar compounds, such as:
cis-3-Methoxy-4-methyl-piperidine: This compound has the methoxy and methyl groups at different positions on the piperidine ring, leading to different chemical and biological properties.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in drug discovery for their versatile biological activities.
Piperidinones: These are oxidized forms of piperidines and have different reactivity and applications in pharmaceuticals.
Properties
IUPAC Name |
(3R,4S)-4-methoxy-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZRNIJJWLDGA-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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